5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Overview
Description
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is an organic compound with the molecular formula C6H7BN2O2. It is a boronic acid derivative, characterized by the presence of a cyano group and a methyl group attached to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid typically involves the reaction of 5-cyano-1-methyl-1H-pyrrole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the pyrrole derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the pyrrole ring.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid depends on its specific application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring and facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-1H-pyrrol-2-ylboronic acid: Lacks the methyl group, which can affect its reactivity and applications.
1-Methyl-1H-pyrrol-2-ylboronic acid: Lacks the cyano group, which can influence its electronic properties and reactivity.
5-Bromo-1-methyl-1H-pyrrol-2-ylboronic acid: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
Uniqueness
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is unique due to the presence of both a cyano group and a methyl group on the pyrrole ring. This combination of functional groups provides distinct electronic properties and reactivity, making it a valuable compound in various chemical transformations and applications .
Biological Activity
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrole ring, which is a common scaffold in many biologically active molecules, and a boronic acid functional group that enhances its reactivity and utility in organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHBNO and a molecular weight of approximately 149.94 g/mol. Its structure includes:
- Pyrrole Ring : A five-membered nitrogen-containing ring that is significant in many pharmacologically active compounds.
- Cyano Group : This group may influence the compound's interaction with biological targets.
- Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, making it valuable in drug design and synthesis.
The compound's structural features suggest potential interactions with various biological targets, which could influence pathways related to diseases such as cancer.
Enzyme Inhibition
Studies on structurally related compounds suggest that they can inhibit key enzymes involved in metabolic processes. For instance, some boronic acids have been shown to inhibit aldose reductase, which plays a role in diabetic complications by preventing the conversion of glucose to sorbitol . This inhibition can be beneficial for treating conditions related to oxidative stress and glycation.
Binding Affinity Studies
Binding affinity studies using techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to assess how this compound interacts with proteins or nucleic acids. These interactions may reveal insights into its mechanism of action and potential therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
This table highlights the unique aspects of this compound while also illustrating potential parallels with other compounds.
Recent Studies
Recent research has focused on the synthesis and evaluation of derivatives of this compound. These studies aim to explore their cytotoxicity and potential as chemotherapeutic agents. Notably, some derivatives have shown significant activity against cancer cell lines, suggesting that modifications to the core structure can enhance biological efficacy .
Pharmacokinetics and Dosage Effects
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be characterized to optimize therapeutic applications. Preliminary findings indicate that variations in dosage can lead to differential effects on cellular metabolism and signaling pathways .
Properties
IUPAC Name |
(5-cyano-1-methylpyrrol-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMUHFINOXALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N1C)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470912 | |
Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860617-71-6 | |
Record name | 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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